1,2,6-Tribromohexane

Density Formulation Bromine content

1,2,6-Tribromohexane is a polybrominated aliphatic hydrocarbon with molecular formula C₆H₁₁Br₃ and a molecular weight of 322.86 g·mol⁻¹. It belongs to the class of vicinal-dibromo-substituted alkanes and carries an additional terminal primary bromide at the C6 position, giving rise to a distinctive 1,2,6-substitution pattern.

Molecular Formula C6H11Br3
Molecular Weight 322.86 g/mol
Cat. No. B12300407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6-Tribromohexane
Molecular FormulaC6H11Br3
Molecular Weight322.86 g/mol
Structural Identifiers
SMILESC(CCBr)CC(CBr)Br
InChIInChI=1S/C6H11Br3/c7-4-2-1-3-6(9)5-8/h6H,1-5H2
InChIKeyWQEQYRFDVUEATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,6-Tribromohexane (CAS 81536-61-0): Composition, Physicochemical Profile, and Research-Grade Availability


1,2,6-Tribromohexane is a polybrominated aliphatic hydrocarbon with molecular formula C₆H₁₁Br₃ and a molecular weight of 322.86 g·mol⁻¹ . It belongs to the class of vicinal-dibromo-substituted alkanes and carries an additional terminal primary bromide at the C6 position, giving rise to a distinctive 1,2,6-substitution pattern [1]. The compound is commercially supplied at 95–98% purity by specialty chemical vendors, typically accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra .

Why 1,2,6-Tribromohexane Cannot Be Replaced by 1,6-Dibromohexane or Other Bromoalkane Analogs


The 1,2,6-substitution pattern of 1,2,6-tribromohexane is not duplicated in any commercially common bromoalkane. 1,6-Dibromohexane (CAS 629-03-8) contains only terminal primary bromides and lacks the vicinal dibromide required for olefin-forming elimination [1]. Conversely, 1,2-dibromohexane possesses a vicinal dibromide but no remote terminal bromide for subsequent Grignard or nucleophilic displacement [2]. This dual-site reactivity is essential for the compound's documented role as a precursor to 5-hexenylmagnesium bromide, where the C1–C2 vicinal bromines are eliminated while the C6 bromide undergoes conversion to the organomagnesium species [3]. Simple admixture of two different bromoalkanes cannot reproduce the intramolecular proximity and sequence specificity inherent to the 1,2,6-isomer.

Quantitative Comparator-Based Evidence for Selecting 1,2,6-Tribromohexane over Structural Analogs


Higher Liquid Density of 1,2,6-Tribromohexane Compared to 1,6-Dibromohexane

1,2,6-Tribromohexane exhibits a density of 1.959 g·cm⁻³ at 25 °C , which is 23.5% higher than the density of its closest symmetrical analog, 1,6-dibromohexane (1.586 g·cm⁻³) [1].

Density Formulation Bromine content

Higher Bromine Mass Fraction: 1,2,6-Tribromohexane vs. 1,6-Dibromohexane

The calculated bromine mass fraction of 1,2,6-tribromohexane is 74.2% (3 × 79.90 Da / 322.86 Da), whereas 1,6-dibromohexane contains only 58.9% bromine by mass (2 × 79.90 Da / 271.0 Da) [1]. This represents an absolute increase of 15.3 percentage points.

Bromine content Flame retardant Elemental analysis

1,2,6-Tribromohexane as the Preferred Precursor to 5-Hexenylmagnesium Bromide

The 1962 procedure of Lamb and Ayers established 1,2,6-tribromohexane as the more available starting material for preparing ethereal 5-hexenylmagnesium bromide compared to dibromo-1-hexene [1]. Whitesides and San Filippo (1970) independently validated this finding, reporting that Grignard solutions prepared from 1,2,6-tribromohexane gave results equivalent to those from dibromo-1-hexene, with approximately 5% cyclization during formation and no detectable further change upon storage under N₂ [2].

Grignard reagent Organomagnesium Synthetic intermediate

Commercially Available 1,2,6-Tribromohexane with Batch-Specific QC Documentation

Bidepharm supplies 1,2,6-tribromohexane at a standard purity of 97% and provides batch-specific quality control reports including NMR, HPLC, and GC spectra . Leyan offers this compound at 98% purity . In contrast, 1,2,6-tribromohexane is not listed in the catalogs of major international chemical suppliers (e.g., Sigma-Aldrich, TCI), making the availability of documented purity and identity data a critical procurement differentiator for laboratories requiring traceable analytical characterization.

Purity Quality control Procurement

Evidence-Based Application Scenarios for 1,2,6-Tribromohexane in Research and Industrial Settings


Synthesis of 5-Hexenylmagnesium Bromide and Downstream Alkenols

1,2,6-Tribromohexane serves as the most accessible documented precursor to 5-hexenylmagnesium bromide, a Grignard reagent used to introduce the 5-hexenyl chain. The vicinal bromines at C1–C2 are spontaneously eliminated during Grignard formation, generating the terminal olefin, while the C6 bromide is converted to the organomagnesium species [1]. Subsequent carboxylation yields 6-heptenoic acid, and reaction with carbonyl electrophiles yields ω-alkenols. This synthetic sequence, validated by Lamb and Ayers (1962) and reproduced by Whitesides (1970), makes 1,2,6-tribromohexane a strategically preferred starting material when both an olefin and a functionalizable chain terminus are desired [2].

Preparation of 6-Bromo-1-hexene via Selective Dehydrobromination

The 1,2-vicinal dibromide in 1,2,6-tribromohexane can undergo selective zinc-mediated debromination or base-induced dehydrobromination to yield 6-bromo-1-hexene, while the terminal C6 bromide remains intact [1]. This product is a valuable bifunctional intermediate that can participate in nucleophilic substitution at the bromide terminus or in olefin addition chemistry, making the tribromide a masked equivalent of 6-bromo-1-hexene that is easier to store and handle than the volatile alkene itself.

Heavy-Atom Derivatization and Radiolabeling Scaffold

With a bromine mass fraction of 74.2% (15.3 percentage points higher than 1,6-dibromohexane), 1,2,6-tribromohexane provides high heavy-atom density for applications such as X-ray contrast agent design, mass-spectrometric mass-tagging, or anomalous scattering in macromolecular crystallography [1]. The three bromine atoms also create a distinctive isotopic signature (approximately 1:3:3:1 quartet for the molecular ion cluster due to natural Br isotope distribution), facilitating unambiguous identification in complex matrices.

Flame-Retardant Additive Research

Polybrominated alkanes are a core chemical class in flame-retardant research. The elevated bromine content of 1,2,6-tribromohexane (74.2 wt%) compared to di-bromoalkanes means that lower additive loadings may achieve equivalent UL-94 or LOI performance targets, reducing polymer matrix degradation [1]. Additionally, the compound's non-aromatic, aliphatic backbone avoids the dioxin-formation concerns associated with some brominated aromatic flame retardants, making it a candidate for mechanistic and environmental fate studies.

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